molecular formula C16H20F3NO2 B5618176 ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

Cat. No. B5618176
M. Wt: 315.33 g/mol
InChI Key: NBWKMXREYMZDEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves Knoevenagel condensation reactions, a method that allows for the construction of complex molecules. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate have been synthesized using this reaction with piperidine as a catalyst, demonstrating the versatility and efficacy of this synthetic approach in producing piperidine derivatives (Kumar et al., 2016) (Kariyappa et al., 2016).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, can be elucidated using X-ray diffraction studies. These analyses reveal detailed information about the crystalline structure and conformation of the molecules. For instance, the molecular and crystal structures of various piperidine derivatives have been determined, showcasing the role of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, reflecting their rich chemical reactivity. The benzylation of piperidines, for example, demonstrates the compounds' ability to participate in electrophilic substitution reactions, leading to the formation of N-benzylated products with significant structural diversity (Carruthers et al., 1973).

properties

IUPAC Name

ethyl 1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-2-22-15(21)12-7-9-20(10-8-12)11-13-5-3-4-6-14(13)16(17,18)19/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWKMXREYMZDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

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